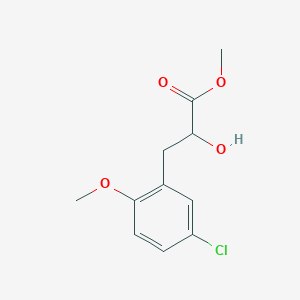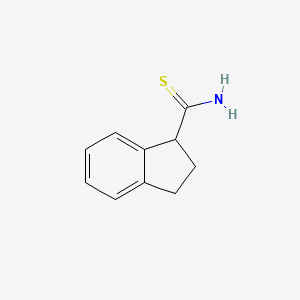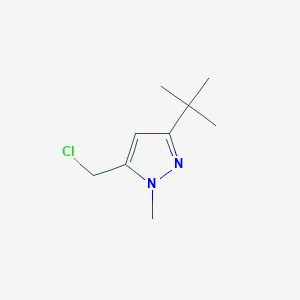![molecular formula C10H14F6N2O4 B13594413 2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)
2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diazaspiro[3.4]octane; bis(trifluoroacetic acid) is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The bis(trifluoroacetic acid) component indicates that the compound is associated with two trifluoroacetic acid molecules, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diazaspiro[3.4]octane typically involves the annulation of cyclopentane or four-membered rings. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diazaspiro[3.4]octane; bis(trifluoroacetic acid) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Aplicaciones Científicas De Investigación
2,5-Diazaspiro[3.4]octane; bis(trifluoroacetic acid) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-diazaspiro[3.4]octane; bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Benzyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)
- 6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)
Uniqueness
2,5-Diazaspiro[34]octane; bis(trifluoroacetic acid) is unique due to its specific spiro structure and the presence of two trifluoroacetic acid molecules
Propiedades
Fórmula molecular |
C10H14F6N2O4 |
|---|---|
Peso molecular |
340.22 g/mol |
Nombre IUPAC |
2,5-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-6(8-3-1)4-7-5-6;2*3-2(4,5)1(6)7/h7-8H,1-5H2;2*(H,6,7) |
Clave InChI |
XDUCEKRATCEOJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC2)NC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)




![5-Azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13594347.png)




![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
